molecular formula C12H19N3O B1464295 3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile CAS No. 1248620-01-0

3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile

Cat. No. B1464295
M. Wt: 221.3 g/mol
InChI Key: YXKNKLVDUDJRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.3 . It is a derivative of piperazine, a class of compounds that have a wide range of biological and pharmaceutical activity .

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism 3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile, due to its structural and chemical properties, might have potential applications in the realm of drug metabolism and as a chemical inhibitor, especially in studies focused on the cytochrome P450 (CYP) isoforms. These enzymes are crucial for metabolizing various drugs, and understanding inhibitors can help in predicting drug-drug interactions (DDIs). Selective chemical inhibitors are essential tools for identifying the contribution of various CYP isoforms to drug metabolism, thereby aiding in the prediction and management of DDIs in clinical settings (Khojasteh et al., 2011).

Neurotransmitter Regulation and CNS Effects Compounds with similar structural characteristics to 3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile have been explored for their role in neurotransmitter regulation and central nervous system (CNS) effects. For example, studies on Histidyl-proline diketopiperazine (cyclo(His-Pro)) have shown it to influence various CNS-related functions, suggesting potential research avenues for related compounds in understanding neurological pathways and disorders (Peterkofsky et al., 1982).

Lipid Bilayer Interaction and Anesthetic Effects The interaction with lipid bilayers and potential anesthetic effects is another area of interest. Research on the structure of lipid bilayers and the effects of general anaesthetics could provide insights into how similar compounds may interact with cellular membranes and influence membrane dynamics, possibly offering a pathway to novel anesthetic agents or understanding their mechanisms of action (Franks & Lieb, 1979).

Oxyfunctionalization and Organic Synthesis The role of compounds like 3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile in oxyfunctionalization and organic synthesis, especially related to the activation and transformation of cyclopropane derivatives, is significant. Such processes are crucial for developing synthetic methodologies that are more efficient, selective, and environmentally friendly, highlighting the compound's potential in advancing organic synthesis (Sedenkova et al., 2018).

properties

IUPAC Name

3-(4-cyclopentylpiperazin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-6-5-12(16)15-9-7-14(8-10-15)11-3-1-2-4-11/h11H,1-5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKNKLVDUDJRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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